8-Methoxyisoquinolin-3-amine
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Overview
Description
8-Methoxyisoquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O. It is a derivative of isoquinoline, a structure known for its presence in various natural alkaloids and its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyisoquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method is the metal-free one-pot synthesis via intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . These methods provide efficient routes to obtain the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-Methoxyisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
Scientific Research Applications
8-Methoxyisoquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 8-Methoxyisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1-Methoxyisoquinolin-3-amine: Similar in structure but with different substitution patterns.
3-Aminoisoquinoline: Lacks the methoxy group, leading to different chemical properties.
8-Aminoquinoline: Another nitrogen-containing heterocycle with distinct biological activities
Uniqueness
8-Methoxyisoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-methoxyisoquinolin-3-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-5-10(11)12-6-8(7)9/h2-6H,1H3,(H2,11,12) |
InChI Key |
PNZSVPNXZFPNER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=NC=C21)N |
Origin of Product |
United States |
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